2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine
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Overview
Description
2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine is an organic compound that features a pyridine ring substituted with a cyclopropyl group and a boronic ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Boronic Ester Formation: The boronic ester is formed by reacting the cyclopropyl intermediate with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under suitable conditions, such as in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boronic ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenated compounds and transition metal catalysts.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays.
Industry: Utilized in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The boronic ester group is particularly reactive, allowing the compound to participate in cross-coupling reactions and other transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine is unique due to its combination of a pyridine ring, a cyclopropyl group, and a boronic ester. This combination provides distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C15H22BNO2 |
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Molecular Weight |
259.15 g/mol |
IUPAC Name |
2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine |
InChI |
InChI=1S/C15H22BNO2/c1-11-12(7-6-10-17-11)15(8-9-15)16-18-13(2,3)14(4,5)19-16/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
YPPVPKQUDDOSJH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=C(N=CC=C3)C |
Origin of Product |
United States |
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